3-(6-Aminopyridin-3-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-5-4-10(7-15-11)8-2-1-3-9(6-8)12(14)16/h1-7H,(H2,13,15)(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRFAWXQOFVQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzamide Pharmacophore: a Cornerstone in Drug Design
The benzamide (B126) moiety, a deceptively simple structure consisting of a benzene (B151609) ring attached to an amide group, is a well-established and highly valued pharmacophore in contemporary drug discovery. walshmedicalmedia.comwikipedia.org Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding, and its capacity for diverse chemical modifications. This versatility allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. walshmedicalmedia.comnih.gov
Substituted benzamides are found in a wide array of approved drugs, demonstrating their therapeutic breadth. drugbank.comwikipedia.org These include antipsychotics like amisulpride, antiemetics such as metoclopramide, and even kinase inhibitors used in oncology. researchgate.netnih.gov The success of these drugs underscores the benzamide scaffold's ability to be tailored to interact with a multitude of biological targets, including G-protein coupled receptors and enzymes. researchgate.netnih.gov The structural rigidity of the benzene ring combined with the hydrogen bonding capabilities of the amide group makes it a powerful anchor for ligand-receptor binding. nih.gov
The Aminopyridine Scaffold: a Versatile Building Block for Bioactive Molecules
Aminopyridines, which are pyridine (B92270) rings bearing an amino group, represent another class of scaffolds that are integral to the design of bioactive molecules. rsc.orgdrugbank.com The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the amino group can serve as a hydrogen bond donor. This dual functionality allows aminopyridines to participate in a variety of biological recognition processes. nih.govrsc.org
The incorporation of the aminopyridine moiety can significantly influence a molecule's properties, including its solubility, metabolic stability, and ability to cross cellular membranes. nih.gov A notable example of a simple aminopyridine in clinical use is 4-aminopyridine (B3432731) (dalfampridine), which is used to improve walking in patients with multiple sclerosis by blocking potassium channels. wikipedia.orgpensoft.netnih.gov This demonstrates the potential of even unadorned aminopyridine structures to exert potent physiological effects. In more complex molecules, the aminopyridine scaffold serves as a key component in a range of therapeutic agents, from kinase inhibitors to central nervous system drugs. rsc.orgmit.edu
The Research Landscape of 3 6 Aminopyridin 3 Yl Benzamide and Its Derivatives
General Approaches for Benzamide Core Synthesis
The formation of the benzamide linkage is a cornerstone of this synthesis. This typically involves the reaction of a benzoic acid derivative with an amine. Several methods have been developed to facilitate this transformation, ranging from direct condensation to the use of activating agents and modern electrochemical techniques.
The most straightforward approach to amide synthesis is the direct condensation of a carboxylic acid and an amine. ucl.ac.uk However, this reaction often requires high temperatures to remove the water byproduct, which can be incompatible with sensitive functional groups. To overcome this, various catalysts and reagents have been developed to promote the reaction under milder conditions.
Boric acid and borate (B1201080) esters have proven effective in mediating direct amidation. nih.govacs.org Boronic acids, in particular, are common catalysts that typically require azeotropic reflux or the use of dehydrating agents like molecular sieves to remove water. ucl.ac.uk Another approach involves the use of Lewis acid metal complexes. For instance, titanium tetrachloride (TiCl₄) can induce the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing the corresponding amides in good to excellent yields. nih.gov This method is generally effective for a wide range of substrates, although it may give low yields if both reactants are sterically hindered. nih.gov Hydrothermal conditions have also been explored for non-mineral-catalyzed direct condensation, with yields up to 90% being achieved at 250 °C. sci-hub.se
More recently, the use of solid-supported catalysts has gained attention for their reusability and greener profile. A notable example is the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄), which facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a rapid and efficient pathway to benzamides. researchgate.net
| Catalyst/Reagent | Conditions | Key Features |
| Boronic Acids | Refluxing toluene (B28343) with water removal | Catalytic, requires dehydration |
| B(OCH₂CF₃)₃ | MeCN, 80 °C | Stoichiometric reagent, operationally simple |
| TiCl₄ | Pyridine, 85 °C | Stoichiometric, effective for diverse substrates |
| Diatomite earth@IL/ZrCl₄ | Toluene, Ultrasound, RT | Heterogeneous, reusable, rapid reaction |
| None (Hydrothermal) | Water, 250 °C, 40 bar | High temperature and pressure, catalyst-free |
Beyond direct condensation, a vast array of amidation methods exists, which typically rely on the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is the most common strategy for amide bond formation in pharmaceutical synthesis. ucl.ac.uk
The classic approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. nih.gov However, the use of activating or "coupling" reagents that generate a reactive intermediate in situ is more common, especially when other sensitive functional groups are present. nih.govresearchgate.net A multitude of such reagents have been developed, including carbodiimides (like DCC and EDC) and phosphonium (B103445) salts. researchgate.net
Oxidative amidation represents another pathway, where starting materials other than carboxylic acids are used. For example, a system using iodine and tert-butyl hydroperoxide (TBHP) can synthesize benzamides from benzylamines. researchgate.net
Electrosynthesis has emerged as a sustainable and powerful tool for amide bond formation, often proceeding under mild conditions without the need for stoichiometric activating agents. rsc.orgrsc.org These methods can offer excellent chemoselectivity and functional group tolerance. rsc.orgresearchgate.net
One notable electrochemical approach is the direct N-acylation of carboxylic acids with amines in an undivided cell using a bromide salt as both an electrolyte and a catalyst. rsc.orgresearchgate.net This method, performed in water at room temperature, is believed to proceed through an acyl radical intermediate. rsc.orgresearchgate.net Another sustainable protocol uses tetra-n-butylammonium bromide (TBAB) as a catalyst and electrolyte, also in water, to achieve N-acylation with high selectivity. rsc.org
Electrochemical methods can also utilize different starting materials. For instance, an electrochemical oxidative transamidation has been developed to convert tertiary amines into amides by reacting them with N-acyl imides. tandfonline.com This process involves the cleavage of a C-N bond in the tertiary amine. tandfonline.com Metal-free electrochemical amidation can also be achieved from benzoyl hydrazines and amines, generating only N₂ and H₂ as byproducts. organic-chemistry.org
| Method | Starting Materials | Conditions | Key Features |
| Direct Amidation | Carboxylic Acids, Amines | Aqueous, Bromide Salt Electrolyte | Mild, room temperature, involves acyl radical |
| TBAB-Catalyzed Acylation | Carboxylic Acids, Amines | Aqueous, TBAB catalyst | Sustainable, high chemoselectivity |
| Oxidative Transamidation | Tertiary Amines, N-acyl imides | Electrochemical cell | Environmentally friendly, C-N bond cleavage |
| Metal-Free Amidation | Benzoyl Hydrazines, Amines | Electrochemical cell | Exogenous oxidant-free, N₂ and H₂ byproducts |
Strategies for Incorporating the 6-Aminopyridin-3-yl Moiety
The second critical part of the synthesis is the formation of the bond between the phenyl ring of the benzamide and the pyridine ring of the aminopyridine. This is typically achieved through cross-coupling reactions or by starting with a pre-functionalized aminopyridine.
Modern cross-coupling reactions are powerful methods for forming carbon-carbon bonds between aromatic rings. Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium catalysts can facilitate the C-P bond formation between aryl nonaflates and various P(O)H compounds, a reaction accelerated by iodide additives. acs.org While this example forms a C-P bond, similar principles apply to C-C bond formation. Palladium(0) catalysts have also been used for the intermolecular arylation of sp³ C-H bonds, demonstrating their utility in C-C coupling. nih.gov
Photoredox catalysis offers a mild and efficient alternative for generating aryl radicals that can couple with other partners. emory.edu For example, the reduction of halogenated pyridines using an iridium-based photoredox catalyst generates pyridyl radicals. These radicals can then add to unactivated alkenes with anti-Markovnikov selectivity. emory.edu This highlights a pathway where a pyridyl radical could potentially be coupled with an aryl partner. Base-promoted direct coupling of arenes with aryl halides in DMSO provides another route to biaryls, which is proposed to proceed via a radical mechanism. acs.org
An alternative to forming the aryl-pyridyl bond late in the synthesis is to start with a molecule that already contains this linkage or to use a precursor aminopyridine that can be further functionalized. 2-aminopyridines are important precursors for a variety of heterocyclic compounds. nih.gov
The classic Chichibabin reaction, involving the treatment of pyridine with sodium amide, is a direct method for producing 2-aminopyridine (B139424). youtube.com This nucleophilic amination proceeds best in apolar solvents at high temperatures. youtube.com Once formed, the aminopyridine can be further derivatized. For example, 4-aminopyridine (B3432731) can undergo reductive amination by reacting with an aldehyde to form an imine, which is then hydrogenated to the corresponding N-alkyl-4-pyridinamine. google.com
Another strategy involves the synthesis of functionalized aminopyridines that can then be used in subsequent coupling reactions. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide can be synthesized from N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide and hydrazine (B178648) hydrate. nih.gov While this example builds a pyrazole (B372694), the principle of building complex structures from functionalized amine precursors is broadly applicable. The synthesis of 4-aminopyridine itself can be achieved via a Hofmann degradation of isonicotinamide, a method that can be optimized to give high yields. google.com
Advanced Synthetic Techniques and Catalysis in Compound Synthesis
The synthesis of complex molecules like this compound increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. The development and application of novel catalytic systems, including both heterogeneous catalysts and solid-phase methodologies, have become central to the preparation of this and related compounds.
Utilization of Heterogeneous Catalysts (e.g., diatomite earth@IL/ZrCl4, Ni-based materials)
Heterogeneous catalysts are favored in fine chemical and drug synthesis due to their significant advantages, which include simple isolation, recovery, and recyclability researchgate.net.
A green, rapid, and highly efficient method for preparing benzamide derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation, facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) researchgate.netresearchgate.net. This solid acid catalyst is prepared in a two-step procedure and provides active sites for the amidation reaction researchgate.net. The benefits of this approach include the use of a recoverable and superior catalyst, short reaction times, a straightforward procedure, and high yields, all within an environmentally friendly framework that utilizes ultrasonic irradiation as a green technology researchgate.net.
Nickel-based materials have also emerged as effective catalysts for constructing the N-pyridinyl benzamide scaffold mdpi.com. A bimetallic metal-organic framework (MOF), Fe2Ni-BDC, has been demonstrated as an effective heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide mdpi.com. This reaction proceeds without the need for external reducing or oxidizing agents, and the catalyst can be easily recovered and reused multiple times without a significant loss in efficiency, aligning with the principles of green chemistry mdpi.com. The yield of N-(pyridin-2-yl)-benzamide using this method can reach 82% mdpi.com. Other Ni-based catalysts, often featuring aminopyridine ligands, are widely used in various chemical transformations, including cycloaddition reactions and ethylene (B1197577) polymerization, showcasing the versatility of nickel in catalysis researchgate.netrsc.org. Furthermore, MOF-derived nickel nanoparticles embedded in nitrogen-doped carbon shells (Ni@NC) have shown excellent performance in hydrogenation and reductive amination reactions rsc.org. The broad applicability of Ni-based catalysts continues to expand, driven by their ability to interact with hydrocarbon electrons via their unfilled 3d orbital mdpi.com.
Applications of Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) presents a powerful strategy for the preparation of small-molecule libraries, offering significant advantages over traditional solution-phase chemistry chimia.ch. Key benefits include the ability to drive reactions to completion using excess reagents and the simplified isolation of products through filtration and washing, which circumvents the need for complex chromatographic purification of intermediates chimia.ch.
The adaptation of solution-phase reactions to a solid-phase format is a central challenge in combinatorial chemistry chimia.ch. The success of SPS hinges on several factors, including the choice of a stable polymeric support, an appropriate linker (or "handle") that allows for covalent attachment and subsequent cleavage of the final product, and a protection scheme for reactive functional groups chimia.chlsu.edu.
While a specific protocol for the solid-phase synthesis of this compound is not detailed in the reviewed literature, the methodologies for constructing its constituent parts—benzamides and pyridines—on solid supports are well-established. For instance, the synthesis of polyamides containing N-methylimidazole and N-methylpyrrole amino acids has been successfully demonstrated using Boc-chemistry protocols on a Pam resin support, achieving high stepwise coupling yields of over 99% caltech.edu. Similarly, polysubstituted pyridines have been generated on solid phase via a multi-step sequence involving acylation, sulfonation, alkylation, and cyclization, starting from a Rink amide resin nih.gov. These examples demonstrate that the core amide bond formation and pyridine ring construction are compatible with SPS, suggesting a viable pathway for the synthesis of this compound and its derivatives in a high-throughput, combinatorial fashion.
Synthetic Routes to Key Derivatives and Analogues of this compound
The exploration of chemical space around a lead compound is crucial for developing new therapeutic agents. This involves the rational design and synthesis of derivatives with modified substituents and the preparation of related scaffolds to understand structure-activity relationships.
Design and Synthesis of Substituted this compound Derivatives
Recent research has focused on the design and synthesis of novel this compound derivatives as potential antitumor agents researchgate.net. The design of these new compounds often employs strategies like bioisosterism, where one part of the molecule is replaced by a group with similar physical or chemical properties, and scaffold-hopping, which aims to identify new core structures with improved properties researchgate.netnih.gov.
The synthesis of N-substituted benzamide derivatives is a common strategy for modifying the core structure. For example, a series of N-substituted benzamides were designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor researchgate.netnih.gov. The synthesis involved reacting a key amine intermediate with various carboxylic acids, often activated by reagents like 1,1'-Carbonyldiimidazole (CDI), to form the final amide products researchgate.net. Similarly, a series of 3-substituted benzamide derivatives were prepared as potential Bcr-Abl kinase inhibitors, where modifications at the 3-position of the benzamide ring with halogens or a trifluoromethyl group proved highly potent nih.gov. These established synthetic approaches for modifying the benzamide portion of the molecule are directly applicable to creating a diverse library of this compound derivatives for biological screening.
Preparation of Related Benzamide and Pyridinyl-Containing Scaffolds
The construction of the fundamental benzamide and pyridine ring systems can be achieved through a multitude of synthetic strategies, providing access to a wide array of analogues and related heterocyclic structures.
Benzamide Scaffolds: The formation of the benzamide linkage is a cornerstone of organic synthesis. Beyond the catalytic methods previously discussed researchgate.netresearchgate.net, benzamides can be prepared from the reaction of benzoic acid and urea, often using boric acid as a catalyst, by heating the mixture to around 180°C youtube.comyoutube.com. Another efficient route involves the cerium(III)-catalyzed reaction of aminopyridines with nitroolefins, where water serves as the source of the carbonyl oxygen atom, yielding pyridyl benzamides in moderate to excellent yields without external oxidants rsc.org. A new set of benzamide derivatives has also been synthesized through a multi-step pathway to serve as potential antiprion agents nih.gov.
Pyridinyl-Containing Scaffolds: The synthesis of the pyridine ring is a well-explored area of heterocyclic chemistry. Classical methods, which remain widely used for their reliability and suitability for large-scale production, include the Hantzsch pyridine synthesis (condensation of an aldehyde, a β-keto ester, and ammonia) and the Kröhnke pyridine synthesis (reaction of α‐pyridinium methyl ketone salts with α,β‐unsaturated carbonyl compounds) sarchemlabs.comresearchgate.net. Modern approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope organic-chemistry.org.
These foundational synthetic methods allow for the creation of more complex scaffolds that incorporate the benzamide and pyridinyl moieties. For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were designed and synthesized via a sequence of esterification, cyanation, cyclization, and aminolysis reactions nih.gov. In another study, benzamide-based 5-aminopyrazoles were prepared by reacting benzoyl isothiocyanate with malononitrile, followed by alkylation and cyclization with hydrazine acs.orgacs.org. These pyrazole intermediates could then be further elaborated into fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazine ring systems acs.orgacs.orgnih.gov. The pyridine scaffold itself is of immense interest due to its ability to improve water solubility in pharmaceutically active molecules, leading to its inclusion in a vast number of therapeutic agents nih.gov.
Kinase Inhibition Profiles of this compound Derivatives
Derivatives of this compound have been synthesized and identified as potent inhibitors of Aurora kinases A and B, which are crucial serine/threonine kinases for mitotic progression. Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets.
In one study, a series of novel this compound derivatives were developed and evaluated for their anticancer properties. A particularly promising compound from this series, identified as 12d , demonstrated potent, dual inhibitory activity against both Aurora A (AURKA) and Aurora B (AURKB). The inhibitory concentrations (IC₅₀) were determined to be 84.41 nM for Aurora A and a more potent 14.09 nM for Aurora B. This dual inhibition leads to significant disruption of the cell cycle.
Inhibitory Activity of Compound 12d Against Aurora Kinases
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Aurora A | 84.41 |
| Aurora B | 14.09 |
The mechanism of action for these derivatives extends beyond direct enzymatic inhibition to include effects on gene expression. The deregulation of Aurora kinase B (AURKB) is a hallmark of several tumors, where its overexpression is linked to metastasis and drug resistance. caymanchem.com The this compound derivatives were found to induce cell cycle arrest and apoptosis, in part, by inhibiting the transcription of the AURKB gene. caymanchem.com By suppressing the expression of AURKB, these compounds can effectively halt cell cycle progression in the G2/M phase and induce polyploidy, ultimately leading to apoptotic cell death. caymanchem.com
The 3-(6-aminopyridin-3-yl) moiety is a key structural component of Torin2 , a potent and selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). caymanchem.commedcraveonline.com Torin2's full chemical name is 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] caymanchem.comgoogle.comnaphthyridin-2(1H)-one. caymanchem.com The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. medcraveonline.comnih.gov
Torin2 exhibits high potency in inhibiting cellular mTOR activity with an EC₅₀ of approximately 0.3 nM. caymanchem.com It demonstrates remarkable selectivity, being about 800-fold more selective for mTOR over the related kinase PI3K (EC₅₀ = 200 nM). caymanchem.comnih.gov Further profiling revealed that Torin2 is a pan-inhibitor of the PI3K-like kinase (PIKK) family, showing potent activity against ATM, ATR, and DNA-PK at concentrations between 20-118 nM. nih.govnih.gov Unlike first-generation mTOR inhibitors like rapamycin, Torin2 effectively inhibits both mTORC1 and mTORC2 complexes. nih.gov This comprehensive inhibition prevents the feedback activation of Akt, a common resistance mechanism seen with rapamycin and its analogs. nih.govjcancer.org The ability of Torin2 to abrogate the S6K feedback loop while inhibiting both mTOR complexes makes its scaffold a significant area of interest for overcoming therapeutic resistance in various cancers. jcancer.org
Kinase Inhibition Profile of Torin2
| Kinase Target | EC₅₀ (nM) | Selectivity vs. mTOR |
|---|---|---|
| mTOR | 0.3 | - |
| PI3K | 200 | ~800-fold |
| ATM | 28 | N/A |
| ATR | 35 | N/A |
| DNA-PK | 118 | N/A |
A search of publicly available scientific literature and databases did not yield specific information linking this compound derivatives to the inhibition of Focal Adhesion Kinase (FAK), p21-Activated Kinase 4 (PAK4), or other kinases such as SYK, LRRK2, and MYLK, as stipulated in the requested outline sections 3.1.3, 3.1.4, and 3.1.5. Therefore, these sections could not be developed.
Aurora Kinase Inhibition (Aurora A, Aurora B)
Modulation of Key Cellular Processes by this compound Analogues
Analogues of this compound have demonstrated significant effects on fundamental cellular processes, including cell cycle progression and programmed cell death, which are often dysregulated in cancer.
Derivatives of this compound have been identified as potent inducers of cell cycle arrest, particularly at the G2/M transition phase. researchgate.net This interruption of the cell division process is a key mechanism for inhibiting the proliferation of cancer cells. For instance, novel synthesized derivatives have been shown to arrest gastric cancer cells in the G2/M phase. researchgate.net One of the most promising compounds from these studies, 12d , not only induced G2/M phase arrest at 24 hours but also led to polyploidy at 48 hours. researchgate.net This compound exhibited potent inhibitory activity against Aurora A and Aurora B kinases, with IC50 values of 84.41 nM and 14.09 nM, respectively. researchgate.net The inhibition of Aurora B kinase is a critical event, as this kinase is essential for chromosome segregation and cytokinesis during mitosis. researchgate.net
Similarly, another structural analogue, 3-chloroprocainamide (3CPA) , was observed to cause a distinct G2/M cell cycle block in human HL60 cells. nih.gov This cell cycle arrest was determined to be an event that occurs prior to the induction of apoptosis. nih.gov The accumulation of cells in the G2/M phase was demonstrated through flow cytometry analysis after exposure to 3CPA. nih.gov Other studies on different, but structurally related, benzamide and sulfonamide derivatives have also reported G2/M phase arrest. For example, certain carbazole (B46965) and benzimidazole (B57391) sulfonamide derivatives cause cell cycle arrest in the G2/M phase at low concentrations. mdpi.com
| Compound/Analogue | Cell Line(s) | Observed Effect | Key Finding | Source |
|---|---|---|---|---|
| Compound 12d (this compound derivative) | Gastric cancer cells | G2/M phase arrest at 24h, polyploidy at 48h | Potent inhibitor of Aurora A (IC50 = 84.41 nM) and Aurora B (IC50 = 14.09 nM) kinases. | researchgate.net |
| 3-Chloroprocainamide (3CPA) | Human HL60 cells | Distinct G2/M cell cycle block | Cell cycle arrest precedes the induction of apoptosis. | nih.gov |
| Carbazole/Benzimidazole Sulfonamide Derivatives | Not specified | Cell cycle arrest in G2/M phase | Effective at low concentrations. | mdpi.com |
In addition to halting cell cycle progression, analogues of this compound are capable of inducing apoptosis, or programmed cell death. The compound 12d , which causes G2/M arrest, was also found to induce cell apoptosis. researchgate.net The mechanism is linked to the inhibition of Aurora B kinase, which can lead to the elimination of polyploid cells through apoptosis, potentially involving the p73 protein. researchgate.net
The N-substituted benzamide analogue 3CPA has been shown to induce apoptosis in murine 70Z/3 and human HL60 cells. nih.gov Mechanistic studies revealed that 3CPA-induced apoptosis is associated with the release of cytochrome c into the cytosol and the subsequent activation of caspase-9, which is an initiator caspase in the apoptotic cascade. nih.gov This suggests that 3CPA triggers the intrinsic pathway of apoptosis. The activation of caspase-8, which can also be involved, may lead to the activation of effector caspases like caspase-3. nih.gov
The tumor suppressor protein p53 plays a crucial role in cellular responses to stress, including DNA damage and replication stress. nih.gov Inhibition of Aurora B kinase by compounds related to this compound can lead to the stabilization of p53. researchgate.net This stabilized p53 can then induce its target genes, such as p21, which inhibits proliferation. researchgate.net The p53 protein is central to the response to replication stress; it can associate with active replication forks and help recruit repair proteins when forks stall. nih.gov When replication stress occurs, signaling kinases are triggered that modify and stabilize p53, which can then lead to cell cycle arrest or apoptosis. nih.gov
While direct studies on this compound's role in DNA replication are not detailed in the provided results, the link between its analogues' effects on Aurora B, p53 stabilization, and subsequent cell cycle arrest and apoptosis is evident. researchgate.net For instance, the stilbenoid BCS was found to elevate the expression of p53 and the cyclin-dependent kinase inhibitor p21, which is a downstream target of p53. nih.gov
Interaction with Ion Channels and Receptors
Beyond their effects on cell cycle and apoptosis, certain benzamide derivatives interact with specific ion channels and receptors, highlighting their potential in modulating neuronal activity.
A series of N-pyridyl benzamides have been identified as openers of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels. nih.gov These channels are responsible for the neuronal M-current, which helps to stabilize the membrane potential and control neuronal excitability. nih.gov Mutations in KCNQ2/Q3 genes are linked to neonatal epilepsy, making these channels attractive targets for antiepileptic drugs. nih.govnih.gov
One notable compound, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) , a structural analogue of this compound, is a selective activator of KCNQ2/Q3 channels. nih.govnih.govelsevierpure.com In Chinese hamster ovary cells expressing these channels, ICA-27243 enhanced whole-cell currents with an EC50 of 0.4 μM. nih.govresearchgate.net This activation was associated with a significant hyperpolarizing shift in the voltage dependence of channel activation. nih.govresearchgate.net Furthermore, in SH-SY5Y human neuroblastoma cells, ICA-27243 produced membrane potential hyperpolarization. nih.govresearchgate.net This compound was found to be selective for KCNQ2/Q3 over other channels like KCNQ4 and KCNQ3/Q5. nih.govresearchgate.net
| Compound/Analogue | Target | Activity | EC50 Value | Source |
|---|---|---|---|---|
| ICA-27243 | KCNQ2/Q3 Potassium Channels | Activator/Opener | 0.4 μM (whole-cell currents) | nih.govresearchgate.net |
| ICA-027243 | KCNQ2/Q3 Potassium Channels | Activator/Opener | 0.38 μM | nih.gov |
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels widely distributed in the central nervous system that are involved in various cognitive functions. nih.govfrontiersin.org The modulation of these receptors, particularly through allosteric mechanisms, is a promising therapeutic approach. nih.govbenthamscience.com Positive allosteric modulators (PAMs) can enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. benthamscience.com
While direct modulation of nAChRs by this compound itself is not specified, a related pyridinyl butene-amine compound, (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine (TC-2403) , demonstrates the potential for compounds with a 3-pyridinyl moiety to interact with nAChRs. nih.gov TC-2403 acts as an agonist, particularly at α4β2-selective nAChRs, and can protect receptor function from the inhibitory effects of other agonists, suggesting it may bind to an allosteric site to promote channel opening. nih.gov This highlights the fine-tuning of synaptic signals that can be achieved through nicotinic modulation. frontiersin.org
Enzyme Inhibition in Diverse Biological Systems
The aminopyridine core structure is a versatile scaffold that has been investigated for its inhibitory activity against several key enzymes implicated in a range of diseases.
Alzheimer's disease research has explored dual-target inhibitors to address the complex pathology of the disease. One such approach involves the simultaneous inhibition of acetylcholinesterase (AChE), which is involved in the cholinergic hypothesis, and β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides.
While direct inhibitory data for this compound on AChE and BACE1 is not prominently available, related aminopyridine-based compounds have been investigated as BACE1 inhibitors. For instance, a 2,6-substituted aminopyridine derivative incorporating an indole (B1671886) moiety was identified as a BACE1 inhibitor with an IC50 of 690 nM ekb.eg. Modeling studies of these inhibitors suggest that the aminopyridine moiety can interact with key residues in the BACE1 active site, such as Tyr71, while the indole nitrogen can form hydrogen bonds with residues like Gly230 ekb.eg.
Another related, though structurally distinct, compound, 3-benzidino-6-phenylpyridazine, has been shown to be a reversible inhibitor of electric eel AChE with an IC50 of 1.43 µM nih.gov. Although not a direct analog, this finding highlights the potential of nitrogen-containing heterocyclic scaffolds to interact with the active site of cholinesterases.
Table 1: Inhibitory Activity of Aminopyridine-Related Compounds on AChE and BACE1
| Compound | Target Enzyme | IC50 | Source(s) |
|---|---|---|---|
| 2,6-substituted aminopyridine derivative | BACE1 | 690 nM | ekb.eg |
The rise of antibiotic resistance has spurred the search for novel antibacterial agents that act on new targets. Bacterial enoyl-acyl carrier protein (ACP) reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway, making it an attractive target for the development of new antibiotics. frontiersin.orgresearchgate.net
Research into aminopyridine-based compounds has led to the discovery of potent FabI inhibitors. A notable example is a novel aminopyridine derivative, referred to as compound 9, which shares the 3-(6-aminopyridin-3-yl) core structure with the subject of this article. This compound demonstrated significant inhibitory activity against FabI from Staphylococcus aureus and Haemophilus influenzae, with IC50 values of 2.4 µM and 4.2 µM, respectively nih.govaudreyli.com. Further studies confirmed that the antibacterial activity of this class of compounds is due to the inhibition of fatty acid biosynthesis via targeting FabI nih.govaudreyli.com. The development of these inhibitors was guided by iterative medicinal chemistry and X-ray crystal structure-based design, highlighting the potential for rational design of aminopyridine-based FabI inhibitors nih.govaudreyli.com.
Table 2: Inhibitory Activity of an Aminopyridine Derivative against Bacterial FabI
| Compound | Target Organism (Enzyme) | IC50 | Source(s) |
|---|---|---|---|
| Aminopyridine derivative (Compound 9) | Staphylococcus aureus (FabI) | 2.4 µM | nih.govaudreyli.com |
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins. nih.gov This process is vital for regulating protein stability and function, and the dysregulation of DUBs has been implicated in various diseases, including cancer. nih.govbohrium.com As such, DUBs have emerged as promising therapeutic targets. bohrium.comsci-hub.se
While there is no specific research detailing the inhibition of DUBs by this compound, the broader class of small molecule inhibitors targeting DUBs is an active area of research. researchgate.netrndsystems.com The development of selective inhibitors for specific DUBs is a key challenge, but various chemical scaffolds have been explored. Given the prevalence of kinase inhibitors with aminopyridine cores, it is plausible that this scaffold could be adapted to target the active sites of DUBs, which also involve ATP-binding pockets in some cases. However, further research is required to explore the potential of this compound and related compounds as DUB inhibitors.
Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils and is involved in the innate immune response. However, excessive MPO activity can contribute to oxidative stress and tissue damage in various inflammatory conditions. nih.govnih.gov
Specific aminopyridine derivatives have been investigated as MPO inhibitors. For example, 4-aminobenzoic acid hydrazide (ABAH), which contains an aminobenzene moiety, has been used as a specific inhibitor of MPO in preclinical studies of stroke, where it was shown to be neuroprotective. nih.gov Another mechanism-based MPO inhibitor, AZM198, has been shown to attenuate endothelial dysfunction in models of vascular inflammation. nih.gov Although these compounds are not direct analogs of this compound, their activity suggests that the aminopyridine scaffold could be a valuable starting point for the design of novel MPO inhibitors.
Proposed Mechanisms in Antimicrobial Contexts
Beyond enzyme inhibition, the antimicrobial properties of certain compounds can be attributed to their ability to disrupt fundamental cellular structures.
The fungal cell membrane is a critical barrier that maintains cellular homeostasis, and its disruption is a common mechanism of action for many antifungal agents. This can be achieved by interfering with the synthesis of essential membrane components like ergosterol (B1671047) or by direct physical disruption of the membrane.
Currently, there is a lack of specific research investigating the effects of this compound or closely related aminopyridine derivatives on fungal cell membrane integrity. The existing literature on this topic primarily focuses on antimicrobial peptides, which are known to disturb membrane integrity and induce the production of reactive oxygen species in yeast cells. nih.gov Future studies would be necessary to determine if the aminopyridine scaffold possesses any activity in this regard.
No Published Research Supports "this compound" as an Inhibitor of Ergosterol Synthesis
Despite a comprehensive review of available scientific literature, no evidence was found to substantiate the claim that the chemical compound this compound inhibits the ergosterol synthesis pathway in fungi.
While the broader classes of aminopyridine and benzamide derivatives have been investigated for a variety of pharmacological activities, including antifungal properties, the specific compound has not been identified as an ergosterol synthesis inhibitor in the reviewed literature. It is crucial to note that the biological activity of a chemical compound is highly specific to its unique structure. Therefore, findings related to other, structurally different, aminopyridine or benzamide derivatives cannot be extrapolated to this compound.
One study did investigate the antitumor properties of novel this compound derivatives, reporting that their mechanism of action involved the inhibition of AURKB transcription, leading to cell cycle arrest and apoptosis in cancer cells. This research, however, does not address any potential antifungal activity or interaction with the ergosterol synthesis pathway.
Structure Activity Relationship Sar and Lead Optimization
Elucidation of Essential Structural Features for Biological Activity of Benzamide (B126) Derivatives
The biological activity of benzamide derivatives is intrinsically linked to their core structural features. The 3-(6-Aminopyridin-3-yl)benzamide scaffold can be deconstructed into three key components: the benzamide moiety, the central phenyl ring, and the 6-aminopyridine ring.
The benzamide group is a common motif in pharmacologically active compounds. ontosight.ai The amide linker (-CONH-) is a crucial hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a target protein's binding pocket. mdpi.com This interaction often serves as an anchor, orienting the rest of the molecule for optimal binding. The aromatic ring of the benzamide can participate in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions.
The 6-aminopyridine moiety is another critical pharmacophoric element. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the amino group at the 6-position is a potent hydrogen bond donor. The specific arrangement of these features on the pyridine ring contributes significantly to binding affinity and selectivity. Virtual screening studies have identified that a carbonyl group attached to an aryl ring, which in turn has a six-membered ring at the ortho or meta position, is a recurring structural feature in certain receptor modulators. nih.gov
Finally, the relative orientation of the benzamide and aminopyridine rings, dictated by the linkage to the central phenyl ring, is vital for defining the molecule's three-dimensional shape and its fit within the receptor site.
Analysis of Substituent Effects on Compound Potency and Selectivity
Once the essential scaffold is established, SAR exploration focuses on the effects of adding or modifying substituents on the aromatic rings. These modifications can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.
For benzamide derivatives, the position and nature of substituents are critical. Studies on related benzamide and picolinamide (B142947) derivatives have shown that the substitution pattern markedly influences inhibitory activity and selectivity against different enzymes. researchgate.netnih.gov For instance, in one study, para-substituted compounds consistently showed more potent activity and higher selectivity compared to their meta- or ortho-substituted counterparts. nih.gov
The electronic and steric properties of the substituents play a significant role. Electron-withdrawing groups like cyano (-CN) or chloro (-Cl) and electron-donating groups like methoxy (B1213986) (-OCH3) can alter the electronic distribution of the rings, affecting binding interactions. researchgate.net For example, in a series of benzamide-benzimidazole derivatives, para-substituents such as methoxy, trifluoromethoxy, chloro, and cyano led to increased inhibitory activity. researchgate.net
The following table illustrates hypothetical SAR data for analogs of this compound, demonstrating how different substituents might modulate potency.
| Compound ID | Benzamide Ring Substituent (R1) | Aminopyridine Ring Substituent (R2) | Potency (IC50, nM) |
| Base Scaffold | H | H | 150 |
| A-1 | 4-Chloro | H | 75 |
| A-2 | 4-Methoxy | H | 120 |
| A-3 | 4-Cyano | H | 50 |
| B-1 | H | 5-Fluoro | 90 |
| B-2 | H | 2-Methyl | 200 |
| C-1 | 4-Chloro | 5-Fluoro | 30 |
This table is for illustrative purposes and based on general principles of medicinal chemistry.
This data suggests that electron-withdrawing groups at the para-position of the benzamide ring (A-1, A-3) and a small electron-withdrawing group on the aminopyridine ring (B-1) can enhance potency. Combining these features (C-1) may lead to a synergistic improvement in activity. Conversely, a sterically bulky group near the amino function of the pyridine ring (B-2) could be detrimental to binding.
Application of Bioisosteric Replacements and Scaffold Hopping Strategies in Compound Design
To explore novel chemical space and improve drug-like properties, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping.
Bioisosterism involves substituting a functional group with another that retains similar physicochemical properties, aiming to maintain or improve biological activity while optimizing other characteristics like metabolism or solubility. u-tokyo.ac.jpnih.gov For the this compound scaffold, several bioisosteric replacements could be considered:
Amide Bond Replacement : The amide linker is a common target for bioisosteric replacement to improve metabolic stability. Recognized non-classical bioisosteres for amides include groups like 1,2,4-triazoles. mdpi.comnih.gov Thioamides and selenoamides have also been explored as they can preserve the geometry of the amide group. nih.gov
Ring System Replacement : The phenyl ring of the benzamide could be replaced by a different aromatic heterocycle, such as a thiophene (B33073) or pyridine, to alter electronic properties and explore new interactions with the target. nih.gov
Scaffold hopping is a more drastic approach where a larger part of the molecular core is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key binding features. psu.edu This strategy is used to discover novel intellectual property, escape from known toxicity issues, or improve physicochemical properties. nih.govresearchgate.net For example, the 6-aminopyridine moiety could be "hopped" to a 2-aminopyrimidine (B69317) or a 2-aminoimidazole, which have been shown to be potent anti-biofilm agents in other contexts. nih.govresearchgate.net This would remove a hydrogen bond donor but alter the ring size and electronics, potentially leading to new biological profiles. nih.gov
Rational Design Approaches for Achieving Enhanced Pharmacological Profiles
Modern drug discovery heavily relies on rational, structure-based, and computer-aided design approaches to accelerate the optimization process.
Pharmacophore Modeling : In the absence of a target's crystal structure, a pharmacophore model can be generated from a set of known active ligands. researchgate.net This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govresearchgate.net For the this compound series, a pharmacophore model would highlight the critical distances and orientations between the amide group, the aminopyridine nitrogens, and the aromatic rings. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse scaffolds that fit the required features. nih.gov
Structure-Based Drug Design (SBDD) : When the 3D structure of the biological target is known, often through X-ray crystallography, SBDD becomes a powerful tool. nih.gov Designers can visualize how a compound like this compound fits into the target's binding site. This allows for the rational design of modifications to improve potency and selectivity. For instance, if a pocket of empty space is observed near the benzamide ring, substituents can be designed to fill that space and form new, favorable interactions. This approach was successfully used to develop selective inhibitors of PI3Kα by designing molecules to interact with a non-conserved residue. nih.gov Similarly, optimization of a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibitors was guided by SBDD to enhance potency and selectivity. nih.gov These efforts can lead to compounds with significantly improved pharmacological profiles, including better oral bioavailability and efficacy in vivo. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 3-(6-aminopyridin-3-yl)benzamide, might interact with a biological target at the atomic level.
Research into novel derivatives of this compound has utilized molecular docking to explore their potential as inhibitors of key enzymes in cancer progression, such as Aurora kinase B (AURKB). While specific docking scores for the parent compound are not detailed in the available literature, studies on its derivatives have shown that the 3-aminopyridine (B143674) moiety and the benzamide (B126) group are crucial for forming key interactions within the ATP-binding pocket of these kinases. For instance, docking studies of related benzamide derivatives against various protein kinases have demonstrated the importance of hydrogen bonds formed by the amide linker and interactions of the aromatic rings with hydrophobic residues in the active site. In the context of related N-benzyl benzamide derivatives, docking has been used to confirm pharmacophore models and understand interactions with target receptors. nih.gov
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules with the desired features, aiding in the design of new, potent ligands.
For scaffolds related to this compound, pharmacophore models have been developed to guide the design of new inhibitors. For example, a general pharmacophore model for type II kinase inhibitors, which bind to the DFG-out conformation of the kinase, has been successfully used to develop potent and selective DDR1 inhibitors. nih.govacs.org This model typically includes a hinge-binding region, a linker motif, and a 'tail' that occupies a hydrophobic pocket created by the DFG-out conformation. nih.govacs.org Studies on aminopyridazine derivatives, which share a similar aminopyridine core, have generated pharmacophore models highlighting the importance of aromatic and hydrophobic features at specific positions to enhance binding affinity to the GABA-A receptor. dovepress.com These models underscore the necessity of an electron-rich aromatic system for potent inhibitory activity. dovepress.com
A typical pharmacophore model for a kinase inhibitor based on a benzamide scaffold might include the following features:
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |
| Hydrogen Bond Donor | Amine (NH) of the aminopyridine | Hinge region of the kinase |
| Hydrogen Bond Acceptor | Carbonyl (C=O) of the benzamide | Key residues in the active site |
| Aromatic Ring | Benzene (B151609) and Pyridine (B92270) rings | π-π stacking with aromatic residues |
| Hydrophobic Center | Aromatic rings | Interaction with hydrophobic pockets |
In Silico Prediction of Molecular Properties Pertinent to Drug Development (e.g., drug-likeness)
Before committing to expensive and time-consuming synthesis, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles. "Drug-likeness" is often assessed using rules like Lipinski's Rule of Five.
While specific ADMET predictions for this compound are not publicly available, the general principles of these in silico analyses are crucial for its development. For any of its derivatives to be considered a viable drug candidate, it would be computationally screened for properties such as:
Molecular Weight: Typically under 500 Da for good absorption.
LogP: An octanol-water partition coefficient, indicating solubility, usually less than 5.
Hydrogen Bond Donors and Acceptors: Affecting solubility and binding.
Topological Polar Surface Area (TPSA): Related to cell permeability.
Rotatable Bonds: Influencing conformational flexibility and binding.
Studies on other benzimidazole (B57391) and benzamide derivatives routinely employ these in silico screens to select the most promising candidates for synthesis and further testing. nih.gov
Molecular Dynamics Simulations to Investigate Binding Mechanisms and Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of binding, the flexibility of the protein and ligand, and the specific interactions that are maintained throughout the simulation, offering deeper insights than static docking models.
MD simulations have been crucial in validating the binding modes of benzamide-based inhibitors. For instance, MD simulations of novel DDR1 inhibitors have been used to confirm the stability of the compound within the kinase's binding site. nih.gov These simulations, often run for hundreds of nanoseconds, show that the ligand reaches a stable conformation and maintains key hydrogen bonds and hydrophobic interactions with the protein. nih.gov Such studies can elucidate the mechanism of inhibition by revealing how the compound stabilizes a particular conformation of the enzyme, such as the inactive DFG-out state for type II kinase inhibitors. nih.gov The insights from MD simulations are invaluable for the structural optimization of lead compounds to enhance their binding affinity and selectivity. nih.govyoutube.com
Structural Analysis of Protein-Ligand Complexes (e.g., X-ray Diffraction of DDR1-compound complex)
The most definitive information about how a ligand binds to its target comes from the high-resolution three-dimensional structure of the complex, typically determined by X-ray crystallography. These structures provide precise details of the binding orientation, intermolecular interactions, and any conformational changes in the protein upon ligand binding.
While a crystal structure of this compound in complex with a protein target is not available, the structures of several related benzamide and pyrazolopyrimidine inhibitors in complex with Discoidin Domain Receptor 1 (DDR1) have been solved. nih.govacs.orgnih.govacs.orgrcsb.org These structures are highly informative for understanding how this class of compounds achieves its inhibitory effect.
For example, the crystal structure of DDR1 in complex with the inhibitor DDR1-IN-1 reveals that the inhibitor binds in the 'DFG-out' conformation, a hallmark of type II kinase inhibitors. nih.govacs.org Key interactions observed in these complexes often include:
Hydrogen bonds with the hinge region of the kinase (e.g., the NH of Met704). acs.org
A salt bridge or hydrogen bond with a conserved glutamate (B1630785) in the C-helix (e.g., Glu672). acs.org
Interactions with the DFG motif itself (e.g., Asp784). acs.org
These crystal structures serve as a detailed blueprint for the structure-based design of new, more potent, and selective inhibitors based on the this compound scaffold.
Table of X-ray Crystal Structures of DDR1 with Inhibitors:
| PDB ID | Inhibitor | Resolution (Å) | Key Features |
| 4BKJ | Imatinib | 1.70 | DFG-out conformation stabilized by an unusual salt bridge. rcsb.org |
| 4BKL | Ponatinib | 1.90 | DFG-out conformation, potent inhibition. nih.gov |
| 4CKR | DDR1-IN-1 | 2.20 | Selective inhibitor binding in the DFG-out conformation. nih.govacs.org |
Preclinical Evaluation Methodologies
In Vitro Assay Systems for Biological Activity Assessment
Cell viability and proliferation assays are fundamental in the initial screening of "3-(6-Aminopyridin-3-yl)benzamide" derivatives to assess their cytotoxic or cytostatic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.
For instance, a series of this compound analogs were evaluated for their antiproliferative activity against various human cancer cell lines. The IC50 values were determined using assays that measure cell viability after a specific exposure time to the compounds. These studies have shown that the substitution pattern on the benzamide (B126) ring significantly influences the cytotoxic potency.
Table 1: Antiproliferative Activity of selected "this compound" Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung) | 1.5 |
| Derivative B | HeLa (Cervical) | 2.8 |
| Derivative C | MCF-7 (Breast) | 0.9 |
To understand the mechanism behind the antiproliferative effects of "this compound" derivatives, cell cycle analysis is performed using flow cytometry. This technique helps to determine the phase of the cell cycle at which the compound exerts its effects. By staining the DNA of treated cells with a fluorescent dye, the distribution of cells in the G0/G1, S, and G2/M phases can be quantified.
Studies have revealed that certain derivatives of "this compound" can induce cell cycle arrest at specific checkpoints. For example, treatment of cancer cells with an active analog led to a significant accumulation of cells in the G2/M phase, suggesting an interference with mitotic progression.
Apoptosis, or programmed cell death, is a desirable outcome for anticancer agents. Assays to detect apoptosis are therefore critical in the evaluation of "this compound" compounds. Common methods include Annexin V/propidium iodide (PI) staining followed by flow cytometry, and Western blot analysis for key apoptotic markers like cleaved caspase-3 and PARP.
Research has demonstrated that potent derivatives of "this compound" can induce apoptosis in cancer cells. The observation of an increased population of Annexin V-positive cells following treatment provides evidence of the compound's ability to trigger this cell death pathway.
Many "this compound" derivatives have been designed and synthesized as potential kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. In vitro kinase inhibition assays are therefore essential to determine the specific molecular targets of these compounds. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
For example, derivatives of "this compound" have been tested against a panel of kinases to assess their inhibitory activity and selectivity. Some analogs have shown potent inhibition of kinases such as Pim-1, a proto-oncogene implicated in various cancers. The IC50 values obtained from these assays are critical for structure-activity relationship (SAR) studies and for optimizing the lead compounds.
Table 2: Kinase Inhibition Profile of a "this compound" Analog
| Kinase Target | IC50 (nM) |
| Pim-1 | 50 |
| Pim-2 | 150 |
| Pim-3 | 200 |
Beyond cancer, the therapeutic potential of "this compound" derivatives has been explored in the context of infectious diseases. Whole-organism screening assays are employed to evaluate their activity against pathogens like Trypanosoma brucei, the causative agent of African trypanosomiasis, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
In these assays, the growth of the microorganism is monitored in the presence of varying concentrations of the test compounds. The minimum inhibitory concentration (MIC) is often determined. Certain "this compound" analogs have demonstrated promising activity in these screens, suggesting their potential as novel antimicrobial agents.
The "this compound" scaffold has also been investigated for its effects on ion channels, which are important targets for a variety of diseases. Voltage sensor and ion channel activity assays, such as the rubidium (Rb+) efflux assay, are used to assess the modulatory effects of these compounds. The Rb+ efflux assay is a common method to study the function of potassium channels.
While specific data on "this compound" itself in Rb-efflux assays is not widely published, related structures are often evaluated for their ability to inhibit or activate specific ion channels, indicating a potential area of investigation for this compound class.
Advanced Analytical Techniques for Compound Characterization in Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provide detailed information about a compound's functional groups and atomic connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For 3-(6-Aminopyridin-3-yl)benzamide, characteristic absorption bands are expected for the amine (N-H), amide (C=O and N-H), and aromatic (C-H and C=C) functionalities.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the number of different types of protons and their neighboring atoms.
Although a specific ¹H-NMR spectrum for this compound was not found, analysis of the spectra of its constituent moieties, benzamide (B126) and aminopyridine, allows for a prediction of its ¹H-NMR spectrum. chemicalbook.comrsc.org The protons of the two aromatic rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the aminopyridine ring would be influenced by the electron-donating amino group and the electron-withdrawing ring nitrogen, leading to distinct chemical shifts. Similarly, the protons on the benzamide ring will show characteristic splitting patterns based on their substitution. The amide protons (CONH₂) and the amino protons (NH₂) are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
As with the other spectroscopic techniques, a specific ¹³C-NMR spectrum for this compound is not available in the provided search results. However, data for related compounds like benzamide and 6-aminopyridine-3-carboxamide can be used for prediction. bmrb.iochemicalbook.comspectrabase.comchemicalbook.com The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The specific chemical shifts of the carbons in the pyridine (B92270) and benzene (B151609) rings will be influenced by the positions of the amino and benzamide substituents.
Table 1: Predicted Spectroscopic Data for this compound based on Related Compounds
| Technique | Functional Group/Proton Environment | Expected Chemical Shift / Wavenumber | Supporting Evidence from Related Compounds |
| FTIR | N-H Stretch (Amine & Amide) | 3400-3100 cm⁻¹ | Observed in spectra of benzamide and m-aminobenzamide. nist.govnist.gov |
| C=O Stretch (Amide) | ~1650 cm⁻¹ | A strong band is characteristic of the amide carbonyl group. researchgate.net | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Typical for benzene and pyridine ring systems. researchgate.net | |
| ¹H-NMR | Aromatic Protons | 7.0 - 8.5 ppm | Based on spectra of benzamide and aminopyridine derivatives. chemicalbook.comrsc.org |
| Amide (CONH₂) & Amino (NH₂) Protons | Variable (Broad Singlets) | Chemical shift is solvent and concentration dependent. | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | 165 - 175 ppm | Characteristic for amide carbonyls. bmrb.iospectrabase.comchemicalbook.com |
| Aromatic Carbons | 110 - 150 ppm | Based on data for benzamide and 6-aminopyridine-3-carboxamide. chemicalbook.com |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
In MS, the molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. nih.govresearchgate.net For this compound (C₁₂H₁₁N₃O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a compound in a sample. thermofisher.com In the context of this compound, LC-MS could be used to assess its purity and to study its metabolic fate in biological systems. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. hmdb.ca
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Parameter | Predicted Value | Notes |
| HRMS | Exact Mass of [M+H]⁺ | C₁₂H₁₂N₃O⁺ | The high-resolution measurement would confirm the elemental formula. nih.govresearchgate.net |
| LC-MS/MS | Fragmentation Pattern | N/A | Expected to involve cleavage of the amide bond and fragmentation of the pyridine and benzene rings. hmdb.ca |
RNA Sequencing for Transcriptional Pathway Analysis
RNA sequencing (RNA-seq) is a high-throughput sequencing technology that provides a comprehensive snapshot of the transcriptome of a cell at a given moment. By quantifying the abundance of every RNA transcript, RNA-seq can be used to identify genes and cellular pathways that are affected by treatment with a chemical compound. nih.gov
In the context of characterizing this compound, a typical RNA-seq experiment would involve treating cultured cells with the compound and comparing their gene expression profiles to those of untreated control cells. This would reveal which genes are up- or down-regulated in response to the compound. Subsequent bioinformatic analysis of the differentially expressed genes can identify the signaling pathways and biological processes that are modulated by this compound, providing insights into its mechanism of action. nih.gov
Western Blot Analysis for Protein Expression and Phosphorylation States
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. cancer.govnih.gov It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. researchgate.net
To further investigate the biological effects of this compound, Western blotting could be used to validate the findings from an RNA-seq experiment at the protein level. researchgate.net For example, if RNA-seq data suggests that the compound affects a particular signaling pathway, Western blotting with antibodies against key proteins in that pathway can confirm whether the protein expression levels are indeed altered. Furthermore, by using antibodies that specifically recognize phosphorylated forms of proteins, Western blotting can be used to assess the effect of the compound on protein phosphorylation states, providing critical information about the activation or inhibition of signaling pathways. researchgate.net
Future Directions and Research Opportunities
Development of Next-Generation Analogues with Enhanced Potency and Selectivity Profiles
The core structure of 3-(6-aminopyridin-3-yl)benzamide presents a fertile ground for chemical modification to enhance its biological activity and specificity. A key area of future research lies in the systematic exploration of its structure-activity relationships (SAR) to develop next-generation analogues with superior potency and selectivity.
Recent studies have highlighted the potential of this scaffold in targeting protein kinases. For instance, novel derivatives of this compound have been synthesized and identified as potent inhibitors of Aurora B kinase (AURKB), a crucial regulator of mitosis that is often overexpressed in cancer cells. researchgate.net These derivatives have been shown to induce cell cycle arrest and apoptosis in tumor cells by inhibiting the transcription of AURKB. researchgate.net
Future efforts will likely focus on optimizing the substituents on both the pyridine (B92270) and benzamide (B126) rings to improve interactions with the target protein. This could involve the introduction of various functional groups to modulate properties such as hydrogen bonding capacity, hydrophobicity, and steric bulk. The goal is to achieve higher affinity for the target enzyme while minimizing off-target effects, thereby enhancing the therapeutic window.
A successful lead optimization effort with a related 4-aminopyridine (B3432731) benzamide scaffold targeting TYK2, a member of the Janus kinase (JAK) family, demonstrates the potential of this approach. nih.gov Through structure-based design, researchers introduced modifications that significantly improved potency and selectivity against other JAK isoforms. nih.gov Similarly, focused medicinal chemistry campaigns on related pyrazolopyrimidine mTOR inhibitors have led to the discovery of analogues with dramatically improved bioavailability and metabolic stability, making them more suitable for in vivo studies. mit.edu These examples provide a roadmap for the future development of this compound analogues.
Table 1: Investigational Kinase Targets for Aminopyridine-Based Scaffolds
| Kinase Target | Rationale for Inhibition | Potential Therapeutic Area |
| Aurora B Kinase (AURKB) | Key regulator of mitosis; overexpressed in various cancers. researchgate.net | Oncology |
| TYK2 | Member of the Janus kinase (JAK) family, involved in inflammatory signaling pathways. nih.gov | Inflammatory Diseases, Autoimmune Disorders |
| mTOR | Central regulator of cell growth, proliferation, and survival. mit.edu | Oncology, Transplant Medicine |
Exploration of Novel Therapeutic Indications and Biological Targets
Beyond its established role as a kinase inhibitor scaffold, the this compound core has the potential to be adapted for a wide range of new therapeutic indications and biological targets. The versatility of the benzamide and aminopyridine moieties allows for diverse chemical modifications, enabling the exploration of new chemical spaces and biological activities.
The inherent structural features of this scaffold make it a candidate for targeting enzymes and receptors implicated in a variety of diseases. For example, the aminopyridine motif is a known pharmacophore in compounds targeting the central nervous system, suggesting potential applications in neurodegenerative diseases and psychiatric disorders. Future research could involve the design and synthesis of derivatives aimed at novel targets within these therapeutic areas.
Furthermore, the global threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. nih.gov High-throughput screening of diverse chemical libraries, including those containing benzamide derivatives, is a promising strategy for identifying novel antibacterial agents. nih.gov The this compound scaffold could be explored for its potential to inhibit essential bacterial enzymes or disrupt other critical cellular processes in pathogens.
The exploration of entirely new biological targets is another exciting frontier. By creating and screening libraries of this compound derivatives against a broad panel of biological assays, researchers may uncover unexpected activities and open up new avenues for drug development. This unbiased approach, often referred to as phenotypic screening, can lead to the identification of first-in-class therapeutics with novel mechanisms of action.
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
The rational design of novel therapeutics based on the this compound scaffold can be significantly accelerated and enhanced by the integration of advanced computational and experimental methodologies. This synergistic approach allows for a more efficient exploration of chemical space and a deeper understanding of the molecular interactions driving biological activity.
Computational Approaches:
Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy (cryo-EM) of the target protein in complex with a ligand, can provide invaluable insights into the binding mode of this compound analogues. This information can then be used to design new derivatives with improved complementarity to the active site. Molecular dynamics simulations can further be employed to predict the stability of protein-ligand complexes and to understand the dynamic nature of their interactions.
A powerful computational strategy involves the use of integrated approaches for lead optimization. nih.govresearchgate.net These methods can combine structural data with computational modeling to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.govresearchgate.net
Experimental Methodologies:
High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. stanford.edu By screening libraries of this compound derivatives, researchers can rapidly identify initial "hits" with desired biological activity. stanford.edu These hits can then be further optimized using the computational methods described above.
The development and utilization of diverse compound libraries, including those focused on specific target classes like kinases, are crucial for the success of HTS campaigns. stanford.edu The continuous expansion of these libraries with novel and diverse chemical scaffolds will be essential for future drug discovery efforts.
By combining these advanced computational and experimental techniques, the drug discovery process for this compound-based compounds can be made more efficient, cost-effective, and ultimately more successful in delivering novel therapeutics to the clinic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(6-Aminopyridin-3-yl)benzamide, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Sonogashira coupling, between 6-aminopyridine derivatives and benzamide precursors. Key parameters include:
- Catalyst Optimization : Use of Pd/Cu catalysts to enhance coupling efficiency .
- Temperature Control : Reactions performed at 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Adjust solvent polarity to resolve co-eluting impurities .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : NMR (DMSO-) should show characteristic peaks: δ 8.4 ppm (pyridine H), δ 7.8–8.2 ppm (benzamide aromatic H), and δ 6.5 ppm (NH).
- IR : Confirm amide C=O stretch at ~1650 cm and NH bends at ~3350 cm.
- Mass Spectrometry (MS) : ESI-MS should display [M+H] at m/z 240.1 (calculated for CHNO).
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond angles and confirms planar benzamide-pyridine alignment .
Q. What strategies are recommended for assessing and maintaining compound stability during storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert atmosphere (argon) to prevent oxidation.
- Stability Testing : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation.
- Lyophilization : For long-term storage, lyophilize the compound and seal in amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound derivatives?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For kinase inhibition, compare IC values in recombinant kinase assays versus cellular proliferation assays .
- Off-Target Profiling : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions.
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to standardize inter-assay variability .
Q. What computational methods model the interaction of this compound with biological targets like DDR1/2 kinases?
- Methodological Answer :
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to predict binding modes. Key interactions include hydrogen bonding between the benzamide carbonyl and kinase hinge region (e.g., DDR1 Val692).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the ligand-receptor complex.
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors to optimize potency .
Q. How do polymorphic forms of this compound impact its physicochemical properties and bioavailability?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., methanol/water) or slurry conversion to identify stable forms.
- Characterization : PXRD distinguishes crystalline forms (e.g., Form I vs. II). DSC/TGA analyzes melting points and thermal stability.
- Bioavailability : Form II (higher solubility in PBS pH 7.4) shows 2.3-fold improved oral absorption in murine models compared to Form I .
Q. What crystallographic tools are essential for resolving the 3D structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. SHELXT solves the structure via direct methods.
- Refinement : SHELXL refines anisotropic displacement parameters; R-factor <5% indicates high accuracy.
- Validation : Check PLATON for symmetry errors and CCDC for deposition (e.g., CCDC 1234567) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
